molecular formula C17H22N4O2S B2413282 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428349-40-9

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2413282
CAS No.: 1428349-40-9
M. Wt: 346.45
InChI Key: IRKHGDACFQPPMO-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a 3-methylbenzylsulfonyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the 3-Methylbenzylsulfonyl Group: The final step involves the sulfonylation of the piperazine moiety using 3-methylbenzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: It is used in the study of enzyme inhibition and receptor binding assays.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(3-Methylbenzyl)piperazin-1-yl)pyrimidine: Lacks the sulfonyl group, which may result in different biological activity.

    5-Methyl-4-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but without the 3-methyl substitution on the benzyl group.

Uniqueness

5-Methyl-4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of both the 3-methylbenzylsulfonyl group and the piperazine moiety, which together contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-methyl-4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-4-3-5-16(10-14)12-24(22,23)21-8-6-20(7-9-21)17-15(2)11-18-13-19-17/h3-5,10-11,13H,6-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKHGDACFQPPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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